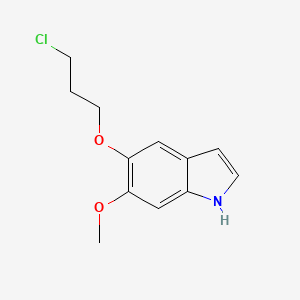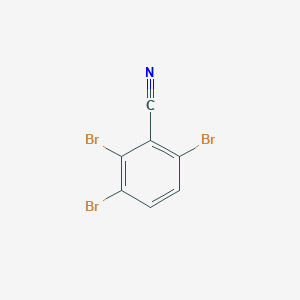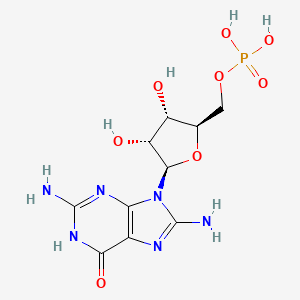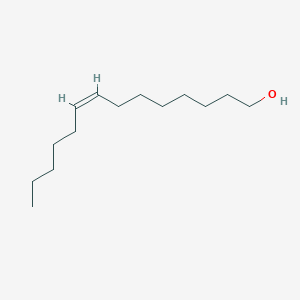
8Z-Tetradecen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8Z-Tetradecen-1-ol, also known as (8Z)-8-Tetradecen-1-ol, is an organic compound with the molecular formula C14H28O. It is a long-chain unsaturated alcohol with a double bond at the 8th position in the Z-configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8Z-Tetradecen-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of 8Z-Tetradecenal using sodium borohydride (NaBH4) in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding unsaturated aldehyde or ester. This process typically employs catalysts such as palladium on carbon (Pd/C) under mild conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
8Z-Tetradecen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Acetic anhydride (Ac2O), pyridine
Major Products Formed
Oxidation: 8Z-Tetradecenal, 8Z-Tetradecenoic acid
Reduction: Tetradecan-1-ol
Substitution: 8Z-Tetradecen-1-yl acetate
Applications De Recherche Scientifique
8Z-Tetradecen-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8Z-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
8Z-Tetradecen-1-ol can be compared with other similar compounds, such as:
8Z-Tetradecen-1-yl acetate: This compound is the acetate ester of this compound and is also used in pheromone synthesis.
11-Tetradecen-1-ol: Another unsaturated alcohol with a double bond at the 11th position, used in similar applications.
Tetradecan-1-ol: The saturated analog of this compound, lacking the double bond, which affects its reactivity and applications.
This compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
(Z)-tetradec-8-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,15H,2-5,8-14H2,1H3/b7-6- |
Clé InChI |
USXIHYYSGSBNAK-SREVYHEPSA-N |
SMILES isomérique |
CCCCC/C=C\CCCCCCCO |
SMILES canonique |
CCCCCC=CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





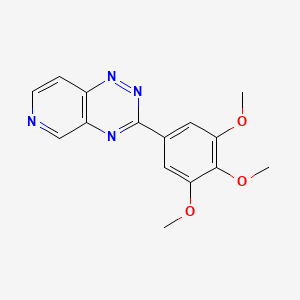
![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
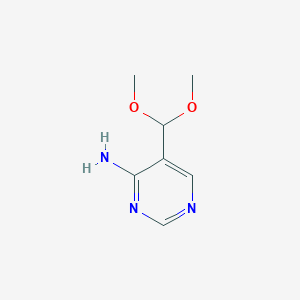
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
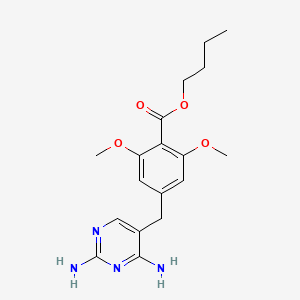
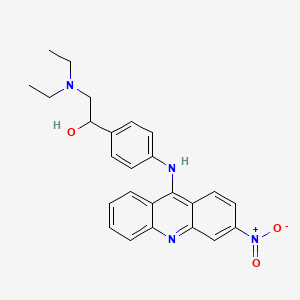
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
